

Sulfo-Cy3.5 Maleimide: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Sulfo-Cy3.5 maleimide	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of **Sulfo-Cy3.5 maleimide**, a fluorescent dye crucial for the precise labeling of biomolecules. This document outlines detailed experimental protocols for its application in bioconjugation and discusses its utility in various research and drug development contexts.

Core Chemical and Physical Properties

Sulfo-Cy3.5 maleimide is a water-soluble, thiol-reactive fluorescent dye belonging to the cyanine family. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents. This property is advantageous for maintaining the native conformation and function of sensitive biological macromolecules.

The maleimide functional group provides high selectivity for sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and can be introduced into other molecules. This specificity allows for targeted labeling and the creation of stable thioether bonds.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Sulfo-Cy3.5 maleimide**. It is important to note that while a consistent molecular weight has been reported, variations in the excitation and emission maxima exist across different suppliers. Furthermore, specific values



for the extinction coefficient and quantum yield for **Sulfo-Cy3.5 maleimide** are not readily available in the public domain. Therefore, the data for the closely related Sulfo-Cy3 maleimide are provided as a reference.

Property	Value	Notes
Molecular Weight	1113.38 g/mol [1][2]	
Excitation Maximum (λex)	~581 nm or ~591 nm[1][3]	Varies by supplier and experimental conditions.
Emission Maximum (λem)	~596 nm or ~604 nm[1][3]	Varies by supplier and experimental conditions.
Extinction Coefficient (ε)	~150,000 - 162,000 cm ⁻¹ M ⁻¹ [4][5][6]	Data for Sulfo-Cy3 maleimide, provided as a reference.
Quantum Yield (Φ)	~0.1[5][6]	Data for Sulfo-Cy3 maleimide, provided as a reference.
Solubility	Water, DMSO, DMF[5][6]	The sulfonated nature of the dye ensures good water solubility.[7]

Experimental Protocols

The following sections provide detailed methodologies for the use of **Sulfo-Cy3.5 maleimide** in protein labeling experiments.

Preparation of Reagents

- Protein Solution:
 - Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.
 - Recommended buffers include phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5. Avoid buffers containing thiols (e.g., DTT).
 - For optimal results, the buffer should be degassed by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of thiol groups.



- Sulfo-Cy3.5 Maleimide Stock Solution:
 - Allow the vial of Sulfo-Cy3.5 maleimide to equilibrate to room temperature before opening.
 - Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 1-10 mg/mL.
 - Vortex the solution until the dye is fully dissolved. This stock solution should be prepared fresh for each experiment.
- (Optional) Reducing Agent for Disulfide Bonds:
 - If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary.
 - Prepare a fresh solution of a reducing agent such as Tris(2-carboxyethyl)phosphine
 (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not need to be removed before the labeling reaction.

Protein Labeling Procedure

- (Optional) Reduction of Disulfide Bonds:
 - If required, add a 10- to 100-fold molar excess of TCEP to the protein solution.
 - Incubate at room temperature for 20-30 minutes.
 - If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.
- Conjugation Reaction:
 - Add the Sulfo-Cy3.5 maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is recommended as a starting point.
 - The reaction mixture should be incubated at room temperature for 2 hours or overnight at
 4°C, protected from light. Gentle mixing during the incubation can improve labeling



efficiency.

Purification of the Labeled Conjugate

It is critical to remove the unreacted dye from the protein-dye conjugate. Several methods can be employed:

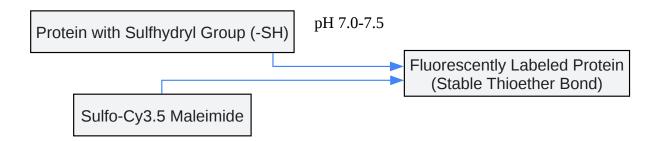
- Gel Filtration Chromatography (Desalting Column): This is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.
- Dialysis: The reaction mixture can be dialyzed against a suitable buffer to remove the free dye. This method is particularly suitable for water-soluble dyes like Sulfo-Cy3.5.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used for high-resolution purification of the conjugate.
- Electrophoresis: In some cases, electrophoresis can be used to separate the labeled protein from the free dye.

Characterization and Storage

- Degree of Labeling (DOL): The efficiency of the labeling reaction can be determined by
 measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the
 excitation maximum of Sulfo-Cy3.5 (e.g., ~581 nm or ~591 nm). The DOL, or the average
 number of dye molecules per protein, can then be calculated.
- Storage: The purified Sulfo-Cy3.5-labeled protein should be stored at 4°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol and a stabilizer such as bovine serum albumin (BSA) can improve stability. All solutions should be protected from light.

Visualizations Bioconjugation Reaction



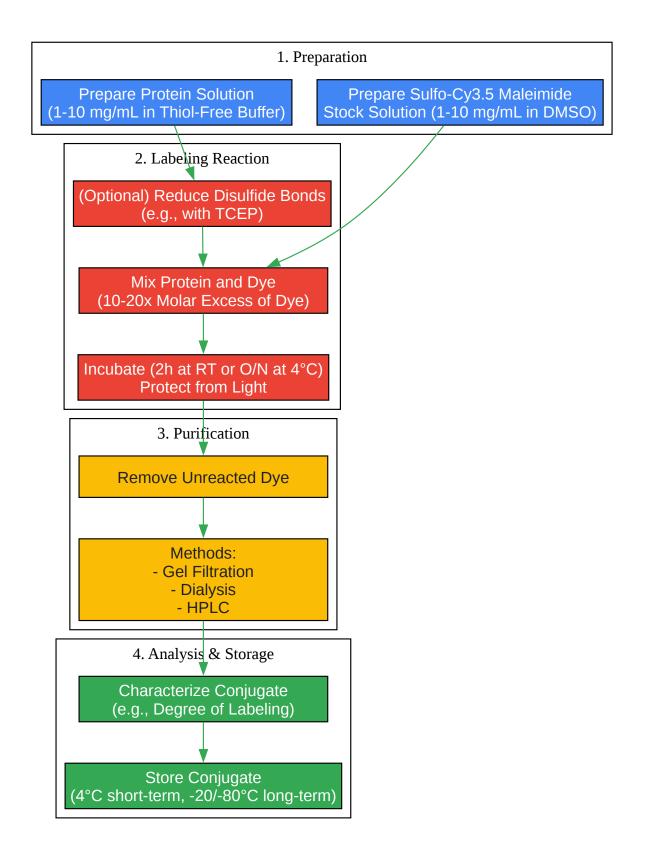


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Caption: Reaction of Sulfo-Cy3.5 maleimide with a protein's thiol group.

Experimental Workflow for Protein Labeling





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Caption: Workflow for labeling proteins with **Sulfo-Cy3.5 maleimide**.



Applications in Research and Drug Development

Sulfo-Cy3.5 maleimide-labeled biomolecules are widely used in various applications, including:

- Fluorescence Microscopy: For the visualization and tracking of labeled proteins within cells and tissues.[3]
- Flow Cytometry: For the detection and quantification of cell surface or intracellular proteins.
- Immunoassays: As detection reagents in assays such as ELISA and Western blotting.
- Drug Delivery Studies: To track the biodistribution and cellular uptake of therapeutic proteins or other drug delivery vehicles.[8]

The high water solubility and specific reactivity of **Sulfo-Cy3.5 maleimide** make it a valuable tool for researchers and professionals in the life sciences and drug development, enabling the precise and sensitive detection of biomolecules in a wide range of experimental systems.

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